4-(Quinolin-2-ylmethoxy)benzoic acid;hydrochloride
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Overview
Description
4-(Quinolin-2-ylmethoxy)benzoic acid;hydrochloride is a chemical compound that combines the structural features of quinoline and benzoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Quinolin-2-ylmethoxy)benzoic acid typically involves the reaction of quinoline derivatives with benzoic acid derivatives. One common method is the nucleophilic substitution reaction where quinoline-2-methanol reacts with 4-chlorobenzoic acid under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of 4-(Quinolin-2-ylmethoxy)benzoic acid;hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(Quinolin-2-ylmethoxy)benzoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxide derivatives, tetrahydroquinoline derivatives, and various substituted benzoic acids .
Scientific Research Applications
4-(Quinolin-2-ylmethoxy)benzoic acid;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Quinolin-2-ylmethoxy)benzoic acid;hydrochloride involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-(Quinolin-2-yl)benzoic acid: Similar structure but lacks the methoxy group.
4-Hydroxy-2-quinolones: Similar quinoline core but different functional groups.
Uniqueness
4-(Quinolin-2-ylmethoxy)benzoic acid;hydrochloride is unique due to its combined structural features of quinoline and benzoic acid, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group enhances its solubility and potential interactions with biological targets .
Properties
IUPAC Name |
4-(quinolin-2-ylmethoxy)benzoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3.ClH/c19-17(20)13-6-9-15(10-7-13)21-11-14-8-5-12-3-1-2-4-16(12)18-14;/h1-10H,11H2,(H,19,20);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKZFSDKPJHAKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=C(C=C3)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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